molecular formula C10H20N2O2 B582734 Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate CAS No. 147081-59-2

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B582734
CAS No.: 147081-59-2
M. Wt: 200.282
InChI Key: OKUCEQDKBKYEJY-QMMMGPOBSA-N
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Description

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
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Biological Activity

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound has the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and is characterized by a pyrrolidine ring substituted with a tert-butyl group and a methylamino group. Its structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. It is hypothesized to act as an inhibitor of certain enzymes related to neurotransmitter metabolism and signaling pathways, potentially influencing conditions such as anxiety and depression.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of neurotransmitter levels in the synaptic cleft. For instance, similar compounds have shown significant inhibition profiles against these enzymes, suggesting that this compound may possess similar properties .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have demonstrated that related pyrrolidine compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .
  • Neuroprotective Effects : The compound's potential role in modulating neurotransmitter levels may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies suggest that derivatives may also possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production in immune cells .

Case Studies

  • Antibacterial Efficacy : A study evaluating various pyrrolidine derivatives found that certain compounds exhibited MIC values ranging from 0.96 to 7.81 μg/mL against Staphylococcus aureus. This suggests that this compound could be similarly effective and warrants further investigation .
  • Neuropharmacological Implications : Research into related compounds has shown promise in treating conditions such as anxiety and depression by modulating cholinergic signaling pathways. These findings highlight the potential for this compound to serve as a therapeutic agent in psychiatric disorders .

Data Tables

Biological ActivityObserved EffectReference
AntibacterialMIC against Staphylococcus aureus
Enzyme InhibitionInhibition of AChE and BChE
Neuroprotective PotentialModulation of neurotransmitters
Anti-inflammatoryReduction in nitric oxide production

Properties

IUPAC Name

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUCEQDKBKYEJY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666494
Record name tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147081-59-2
Record name 1,1-Dimethylethyl (3S)-3-(methylamino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147081-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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